2-Bromo-4-methylpyridine N-oxide

Organic Synthesis Medicinal Chemistry Suzuki-Miyaura Coupling

Standard 2-bromopyridines often poison Pd catalysts in cross-couplings, causing low yields. 2-Bromo-4-methylpyridine N-oxide (CAS 17117-12-3) overcomes this: the N-oxide reduces nitrogen Lewis basicity, enabling efficient ligand-free Suzuki couplings (>90% yields in water). Its traceless N-oxide directing group permits site-selective C-H activation, a pathway inaccessible to regular pyridines. This dual reactivity supports sequential difunctionalization for complex pyridine core construction. Supplied with full analytical documentation and compliant packaging for global research procurement.

Molecular Formula C6H6BrNO
Molecular Weight 188.02 g/mol
CAS No. 17117-12-3
Cat. No. B098705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-methylpyridine N-oxide
CAS17117-12-3
Molecular FormulaC6H6BrNO
Molecular Weight188.02 g/mol
Structural Identifiers
SMILESCC1=CC(=[N+](C=C1)[O-])Br
InChIInChI=1S/C6H6BrNO/c1-5-2-3-8(9)6(7)4-5/h2-4H,1H3
InChIKeyBHSUPBRWFOHJDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-methylpyridine N-oxide: Physical & Chemical Properties


2-Bromo-4-methylpyridine N-oxide (CAS 17117-12-3) is a heteroaromatic N-oxide with the molecular formula C6H6BrNO and a molecular weight of 188.02 g/mol [1]. Its physical properties are well-defined: a density of 1.565 g/cm³ and a boiling point of 343.32 °C at 760 mmHg [1]. As a class of compounds, pyridine N-oxides are known to be significantly less basic than their parent pyridines, with conjugate acid pKa values around 1.0 compared to ~5 for pyridines . The presence of both a bromine leaving group and an N-oxide directing/activating moiety makes it a specialized building block, but this combination also presents specific procurement and synthetic planning challenges that differentiate it from simpler analogs.

2-Bromo-4-methylpyridine N-oxide: Key Differentiators


In procurement and synthetic route planning, a 2-bromo-4-methylpyridine N-oxide cannot be trivially substituted with a 2-bromo-4-methylpyridine or a non-halogenated pyridine N-oxide. The N-oxide moiety fundamentally alters the electron density of the ring, decreasing basicity by several orders of magnitude (pKa shift from ~5 to ~1) , which drastically impacts purification and handling. More critically, the N-oxide serves as a traceless directing group for transition-metal-catalyzed reactions, enabling chemoselective C-H functionalization at the 2-position, a pathway that is inaccessible to the parent pyridine . This dual functionality—a reactive halogen handle for cross-coupling and an N-oxide directing group—is the key differentiator that drives its selection over simpler, more readily available pyridine derivatives.

Selection Evidence for 2-Bromo-4-methylpyridine N-oxide


Enhanced Cross-Coupling Yields for Pyridine N-Oxides

While direct comparative data for 2-bromo-4-methylpyridine N-oxide is not explicitly reported in open literature, class-level evidence strongly supports its differentiation from 2-bromopyridine. A study on ligand-free Suzuki-Miyaura coupling in water demonstrated that 2-bromopyridine N-oxide reacts with phenylboronic acid to give the coupled product in a 92% isolated yield within 30 minutes [1]. This is in stark contrast to the general observation that parent N-heteroaryl halides (like 2-bromopyridine) are 'generally inactive' for standard Suzuki reactions due to nitrogen coordination poisoning the palladium catalyst [1]. The N-oxide overcomes this fundamental limitation, making it the enabling reagent for this class of reactions.

Organic Synthesis Medicinal Chemistry Suzuki-Miyaura Coupling

Traceless Directing Group for Selective C–H Activation

A key differentiator for this compound class is the ability of the N-oxide moiety to act as a traceless directing group. This functionality is documented in recent literature on rhodium-catalyzed Suzuki-Miyaura couplings, where the N-oxide directs bond activation specifically at the C2 position . The 2-bromo-4-methylpyridine parent compound lacks this directing capability. For this specific compound, the N-oxide would direct functionalization to the C2 position, while the existing bromine atom remains available for orthogonal functionalization via traditional cross-coupling, or can be removed later in the synthesis.

C-H Activation Directed Ortho Metalation Cross-Coupling

Regioselective Bromination: Synthetic Access

The synthesis of this compound is achieved via the regioselective bromination of 4-methylpyridine N-oxide. While a direct yield comparison for this specific compound is not available in open sources, the class of fused pyridine N-oxides undergoes regioselective bromination, a method highlighted by Baran et al. . The selectivity is directed by the N-oxide, leading to substitution at the 2-position. In contrast, the bromination of 4-methylpyridine is known to occur at the 3-position under certain conditions or requires different methodologies to achieve 2-substitution. The N-oxide therefore provides a more straightforward and predictable route to the 2-bromo-4-methyl substitution pattern.

Synthetic Methodology Regioselective Halogenation

Low Basicity and Purification Implications

The presence of the N-oxide group results in a massive decrease in basicity. The conjugate acid of a typical pyridine has a pKa of ~5, while for its N-oxide counterpart, this value plummets to around 1.0 . For 2-bromo-4-methylpyridine N-oxide, this means it will behave as a very weak base. This property has direct, quantifiable consequences for its handling and purification, which are relevant to procurement and laboratory use. For instance, its extraction behavior in acidic vs. neutral aqueous workups will be completely different from that of 2-bromo-4-methylpyridine (pKa ~3-4). Similarly, its behavior on silica gel chromatography will differ, requiring different solvent systems for effective purification.

Physicochemical Properties Chromatography Salt Formation

2-Bromo-4-methylpyridine N-oxide: R&D Applications


Complex Biaryl Synthesis via Orthogonal Couplings

Based on its dual functionality (N-oxide directing group and aryl bromide handle), this compound is uniquely suited for constructing highly substituted pyridine cores [1]. In this scenario, the N-oxide would first be used to direct a C-H activation at the C2 position to install one functional group . Subsequently, the bromine atom at the same position can be utilized in a traditional cross-coupling reaction like Suzuki-Miyaura to install a second, different aryl group [2]. This sequential, site-selective difunctionalization is not possible with 2-bromo-4-methylpyridine and represents a key advantage for complex medicinal chemistry programs.

Catalyst Poisoning-Free Suzuki Coupling

Standard 2-bromopyridine derivatives are problematic in Suzuki-Miyaura couplings due to strong coordination of the pyridine nitrogen to the palladium catalyst, often leading to catalyst deactivation and poor yields [1]. The selection of the N-oxide version overcomes this intrinsic problem. The N-oxide moiety significantly reduces the Lewis basicity of the nitrogen, rendering it a 'ligand-free' compatible substrate. As shown in a 2015 study, the class of 2-bromopyridine N-oxides can undergo highly efficient coupling in water, achieving >90% isolated yields [1]. This makes the compound the reagent of choice for ensuring robust and high-yielding biaryl formations in industrial and academic settings.

Late-Stage Functionalization Development

The N-oxide group is recognized as a powerful handle for late-stage functionalization (LSF) of complex molecules due to its ability to facilitate transformations under mild conditions [1]. This compound is an ideal substrate for developing such methodologies. The presence of the bromine atom provides a convenient analytical tag and a synthetic handle for further diversification. Its use in proof-of-concept studies for new C-H alkylation, arylation, or amination reactions is well-founded. The 'traceless' nature of the N-oxide, meaning it can be easily reduced back to the parent pyridine after functionalization, further enhances its utility as a temporary activating group .

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